molecular formula C18H13N3O7 B14156143 Acenaphthene, monopicrate CAS No. 5892-42-2

Acenaphthene, monopicrate

Cat. No.: B14156143
CAS No.: 5892-42-2
M. Wt: 383.3 g/mol
InChI Key: ISHOGBQUWROIFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acenaphthene, monopicrate typically involves the nitration of acenaphthene followed by the reaction with picric acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitroacenaphthene is then reacted with picric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions: Acenaphthene, monopicrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens, nitro groups, and other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Acenaphthoquinone.

    Reduction: Amino derivatives of acenaphthene.

    Substitution: Various substituted acenaphthene derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: Acenaphthene, monopicrate is unique due to the presence of the picrate group, which imparts distinct redox properties and enhances its reactivity in various chemical and biological processes. The combination of the acenaphthene core and the picrate moiety makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

5892-42-2

Molecular Formula

C18H13N3O7

Molecular Weight

383.3 g/mol

IUPAC Name

1,2-dihydroacenaphthylene;2,4,6-trinitrophenol

InChI

InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H

InChI Key

ISHOGBQUWROIFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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